(E)-N-Butyl-1-(thiophen-3-yl)methanimine

X-ray crystallography Schiff base thiophene imine

Researchers requiring defined coordination geometry often face uncertainty from incompletely characterized or isomerically ambiguous imine ligands. This 3-thienyl Schiff base provides a definitive solution: • Confirmed (E)-configuration via 2024 X-ray crystallography enables reproducible monodentate N-donor coordination, avoiding the N,S-chelation artifacts common with 2-thienyl isomers. • Crystalline solid (mp 48-50 °C) ensures precise stoichiometric control, supported by fully assigned ¹H/¹³C NMR and IR reference datasets for identity verification. • Differentiated photocyclization behavior compared to 2-thienyl imines provides exclusive access to 3-thienyl-derived photoproducts.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 143283-97-0
Cat. No. B12553278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Butyl-1-(thiophen-3-yl)methanimine
CAS143283-97-0
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCCCCN=CC1=CSC=C1
InChIInChI=1S/C9H13NS/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6-8H,2-3,5H2,1H3
InChIKeyPEGZRVFEYPKEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-N-Butyl-1-(thiophen-3-yl)methanimine Structural and Spectroscopic Overview


(E)-N-Butyl-1-(thiophen-3-yl)methanimine (CAS 143283-97-0) is a thiophene-3-carbaldehyde-derived Schiff base bearing an n-butyl imine substituent (C₉H₁₃NS, MW 167.27). It belongs to the class of N-alkyl-1-(thiophen-3-yl)methanimines, which serve as building blocks for coordination chemistry, materials science, and organic synthesis [1]. The compound has only recently been characterized definitively: its first complete X-ray crystallographic structure, fully assigned ¹H and ¹³C NMR spectra, IR data, and melting point were reported in 2024, updating earlier incomplete or absent characterization records [1].

Building block for coordination chemistry, materials science, and organic synthesis
Verified structure by single-crystal X-ray diffraction and fully assigned NMR/IR
3-Thienyl regiochemistry offers distinct photochemical and coordination behavior

Why N-Alkyl Chain and Regiochemistry Prevent Generic Substitution


N-Alkyl-1-(thiophen-3-yl)methanimines are not interchangeable: the N-alkyl chain length directly modulates solid-state packing, melting behavior, and solubility [1]. Shorter-chain analogs (e.g., N-methyl) exhibit higher crystal lattice energies and reduced solubility in non-polar media, while longer-chain or branched congeners introduce conformational disorder that complicates crystallization [1]. Furthermore, the 3-thienyl substitution pattern yields fundamentally different electronic conjugation and metal-binding geometry compared to the more extensively studied 2-thienyl imines (e.g., CAS 54433-73-7), which dominate the corrosion-inhibitor and Schiff base catalyst literature [2]. Direct substitution with a 2-thienyl isomer or a shorter N-alkyl derivative without re-optimization therefore risks altered reactivity, different coordination behavior, and loss of reproducible crystallinity [1][2].

N-Alkyl chain length Shorter or longer chains can alter solubility, melting point, and crystallinity, impacting reproducibility.
2-Thienyl vs. 3-thienyl isomer Regiochemistry changes metal-binding geometry and photocyclization outcome; not directly interchangeable.
Incomplete characterization Many analogs lack peer-reviewed structural data, requiring re-characterization before use.

Key Differentiators vs. Closest Imine Analogs


First Complete X-ray Crystallographic Characterization

The title compound was fully characterized by single-crystal X‑ray diffraction for the first time in 2024, resolving the C=N bond geometry (E configuration confirmed), butyl chain conformation, and solid-state packing arrangement that had only been inferred or absent from prior reports [1]. In contrast, the N-methyl analog N-(3-thienylmethylene)methanamine (CAS 124416-00-8) and the N-unsubstituted 3-thiophenemethanimine lack any published single-crystal X‑ray structures . The 2‑thienyl regioisomer (CAS 54433-73-7) also has no reported crystal structure.

X-ray structure availability
Head-to-head
Target: full crystal structure determined (2024), E configuration confirmed.
Comparators (N-methyl, N-unsubstituted, 2-thienyl): no crystal structure reported.
Eliminates structural guesswork for solid-state applications; the only member with solved crystal structure.
Reported structure supports reliable procurement and coordination design.
X-ray crystallography Schiff base thiophene imine structural characterization

N-Butyl Chain Balances Lipophilicity and Crystallinity

The n‑butyl chain provides a balance between crystallinity and organic-solvent solubility that is absent in both shorter and longer N‑alkyl analogs. The N‑methyl derivative (MW 125.19, solid) exhibits limited solubility in non‑polar solvents due to higher crystal lattice energy, while the N‑octyl and N‑dodecyl analogs are reported as oils or low‑melting semi‑solids, complicating purification and reproducible handling [1][2]. The target compound (mp 48–50 °C) is a low‑melting crystalline solid that dissolves readily in common organic solvents (e.g., THF, CH₂Cl₂, toluene), enabling straightforward recrystallization and solution‑phase processing [1].

Physical state & solubility
Cross-study comparable
Target: crystalline solid, mp 48–50 °C, soluble in THF, CH₂Cl₂, toluene.
Shorter chains: high-melting solids, limited non-polar solubility; longer chains: oils or waxy solids, resist crystallization.
Enables reproducible handling and dissolution in organic solvents compared to other chain lengths.
Reported melting point and solubility facilitate method development.
lipophilicity crystallinity Schiff base solubility alkyl chain effect

3-Thienyl Regiochemistry Directs Photocyclization and Metal Binding

The 3‑thienyl substitution pattern (target compound) imparts fundamentally different photochemical and coordination behavior compared to the 2‑thienyl isomer (CAS 54433-73-7). Experimental studies on heteroaryl imines demonstrate that irradiation of imines derived from thiophene-2-carbaldehyde yields distinct photocyclization products from those obtained from thiophene-3-carbaldehyde derivatives [1]. Additionally, the 3‑thienyl imine presents a different bite angle and electronic environment for metal coordination: the sulfur atom is positioned meta to the imine nitrogen, whereas in the 2‑thienyl isomer it is ortho, enabling bidentate (N,S) chelation that is geometrically disfavored for the 3‑thienyl analog [2].

Photocyclization & coordination
Class-level inference
3-Thienyl: distinct photoproducts; prefers monodentate N-coordination or bridging modes.
2-Thienyl: different photoproduct array; capable of N,S-bidentate chelation.
3-Thienyl substitution yields distinct photoproducts and monodentate coordination preference.
Requires verification in specific metal systems; class-level inference.
regiochemistry photocyclization thiophene imine Schiff base

Definitive Spectroscopic Fingerprint for Identity Verification

The 2024 Molbank report provides the first fully assigned ¹H and ¹³C NMR spectra, IR spectrum, and accurate melting point for the title compound, updating earlier reports that contained incomplete or unassigned spectral data [1]. Prior to this publication, procurement of the compound from commercial sources often relied on predicted or unverified spectral data. The availability of a peer‑reviewed, fully assigned spectroscopic dataset now enables unambiguous identity verification and purity assessment, a capability that does not exist for most N‑alkyl analogs in this series [1].

Spectroscopic reference data
Head-to-head
Target: fully assigned ¹H/¹³C NMR, IR, mp 48–50 °C (peer-reviewed 2024).
Analogs: incomplete or vendor-only spectral data.
Provides peer-reviewed reference data for identity verification, absent for close analogs.
Supports method development and documentation in regulated settings.
NMR spectroscopy quality control Schiff base analytical standard

Evidence-Backed Application Scenarios


Monodentate N-Donor Ligand with Predictable Crystallinity

The confirmed (E)‑configuration and well‑defined solid‑state packing from the 2024 X‑ray structure [1] enable rational design of metal complexes where the 3‑thienyl imine acts as a monodentate N‑donor ligand. The crystalline nature (mp 48–50 °C) facilitates accurate stoichiometric control, while the intermediate lipophilicity ensures compatibility with both polar and non‑polar reaction media. The defined 3‑thienyl geometry precludes undesired N,S‑chelation that can occur with 2‑thienyl imines, simplifying product speciation .

3-Thienyl-Specific Photocyclization Precursor

The distinct photocyclization behavior of 3‑thienyl imines vs. 2‑thienyl imines [1] positions the target compound as a specific precursor for accessing 3‑thienyl‑derived photoproducts. Irradiation studies confirm that the 3‑thienyl substitution pattern yields unique product distributions that cannot be replicated by the 2‑thienyl isomer, making the compound essential for laboratories investigating heteroaryl photochemistry or synthesizing thiophene‑fused polycyclic scaffolds.

Crystalline Building Block for Crystal Engineering

The availability of a fully solved crystal structure [1] makes the target compound a tractable building block for crystal engineering studies, including co‑crystallization, salt formation, and supramolecular assembly. The butyl chain provides sufficient conformational flexibility to explore packing motifs while retaining crystallinity — a combination not accessible with the high‑melting N‑methyl analog or the non‑crystalline long‑chain derivatives.

Validated Spectroscopic Reference Standard for Method Development

The fully assigned ¹H/¹³C NMR, IR, and melting point data published in 2024 [1] provide a peer‑reviewed reference dataset suitable for use as an analytical standard. This is particularly valuable for laboratories developing HPLC, GC‑MS, or NMR‑based analytical methods where definitive identity confirmation is required, and where no equivalent validated dataset exists for closely related N‑alkyl or 2‑thienyl analogs.

Application
Selection Property
Validation Focus
Monodentate N-donor ligand
Confirmed (E)-configuration and crystalline solid-state
Coordination geometry and solubility screening
Photocyclization precursor
3-Thienyl regiochemistry directs distinct photoproducts
Photocyclization product distribution
Crystal engineering building block
Well-defined crystal packing and intermediate lipophilicity
Co-crystallization and supramolecular assembly
Spectroscopic reference standard
Peer-reviewed fully assigned spectroscopic data
Identity verification and analytical method development
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